molecular formula C36H42Bi8O105S24 B1228320 Bismuth sucrose octasulfate CAS No. 187264-78-4

Bismuth sucrose octasulfate

Número de catálogo: B1228320
Número CAS: 187264-78-4
Peso molecular: 4596 g/mol
Clave InChI: VZKDFRHRTDWUMS-JTSAYTTHSA-A
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bismuth sucrose octasulfate, also known as this compound, is a useful research compound. Its molecular formula is C36H42Bi8O105S24 and its molecular weight is 4596 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

  • Gastrointestinal Disorders
    • Peptic Ulcers : Bismuth sucrose octasulfate has been extensively studied for its efficacy in treating peptic ulcers. It forms a protective layer over the ulcerated areas, which helps in reducing pain and promoting healing. Clinical studies have shown significant improvement in ulcer healing rates when used alongside standard treatments such as proton pump inhibitors .
    • Gastritis : The compound is effective in managing gastritis, particularly associated with Helicobacter pylori infections. It aids in mucosal protection and may enhance the efficacy of antibiotic therapies aimed at eradicating H. pylori .
  • Wound Healing
    • Recent studies indicate that this compound can be beneficial in wound healing, particularly for diabetic foot ulcers. It improves microcirculation and promotes tissue oxygenation, which are critical factors in wound recovery . The compound's ability to regulate matrix metalloproteinases (MMPs) further supports its role in enhancing healing processes .
  • Oral Applications
    • This compound has been investigated for oral applications, particularly in treating conditions like oral paraquat poisoning. Clinical trials have demonstrated improved survival rates and fewer complications when patients received treatments containing this compound compared to controls .

Case Studies

StudyObjectiveFindings
Clinical Trial on Peptic Ulcer TreatmentAssess effectiveness alongside proton pump inhibitorsSignificant improvement in healing rates observed with combined therapy .
Diabetic Foot Ulcer TreatmentEvaluate impact on wound healingNotable increase in microcirculatory parameters and faster wound closure times with this compound dressings .
Oral Paraquat Poisoning StudyInvestigate survival outcomes with treatmentHigher survival rates and fewer complications noted in treatment group compared to control .

Análisis De Reacciones Químicas

Solubility and Hydrolysis

  • Bismuth(III) compounds, including bismuth sucrose octasulfate, can undergo hydrolysis in dilute solutions, particularly in the presence of chloride ions, leading to the formation of a white precipitate of bismuth oxychloride (BiOCl) :

    \ceBi3+(aq)+Cl(aq)+H2O(l)<=>BiOCl(s)+2H+(aq)\ce{Bi^{3+}(aq)+Cl^{-}(aq)+H2O(l)<=>BiOCl(s)+2H^{+}(aq)}

Reactions with Aqueous Ammonia

  • Aqueous ammonia reacts with bismuth(III) ions to produce white bismuth hydroxide :

    \ceBi3+(aq)+3NH3(aq)+3H2O(aq)<=>Bi(OH)3(s)+3NH4+(aq)\ce{Bi^{3+}(aq)+3NH3(aq)+3H2O(aq)<=>Bi(OH)3(s)+3NH4^{+}(aq)}

Reactions with Sodium Hydroxide

  • Sodium hydroxide reacts with bismuth(III) ions to produce a precipitate of bismuth hydroxide :

    \ceBi3+(aq)+3OH(aq)<=>Bi(OH)3(s)\ce{Bi^{3+}(aq)+3OH^{-}(aq)<=>Bi(OH)3(s)}

  • Bismuth hydroxide does not dissolve in excess sodium hydroxide, but it does dissolve in acids :

    \ceBi(OH)3(s)+3H+(aq)<=>Bi3+(aq)+3H2O(l)\ce{Bi(OH)3(s)+3H^{+}(aq)<=>Bi^{3+}(aq)+3H2O(l)}

Formation of Sucralfate

Antiulcer Activity

  • Bismuth (phosph/sulf)ated saccharides, including bismuth hydroxide sucrose octasulfate, are useful in ameliorating gastrointestinal damage .

  • This compound has been shown to reduce the severity of damage in ethanol-induced and hydrochloric acid-induced gastric mucosal damage models, as well as in the Shay rat model .

Comparative Absorption Studies

  • The absorption of bismuth following oral administration of this compound is significantly lower than that from De-Nol (bismuth subcitrate) and similar to that from Pepto-Bismol (bismuth subsalicylate) .

  • Animal studies showed that the maximum concentration (Cmax) of bismuth in blood was significantly lower for this compound compared to bismuth subcitrate .

  • Kidney, liver, and lung levels of bismuth were also significantly lower for this compound compared to bismuth subcitrate .

  • Urinary excretion of bismuth was significantly lower for this compound compared to bismuth subcitrate .

Q & A

Basic Research Questions

Q. How can researchers ensure the synthesis and purity of bismuth sucrose octasulfate in laboratory settings?

  • Methodological Answer : Synthesis involves ion exchange from sodium/potassium salts under non-aqueous conditions to avoid degradation (e.g., using triethylammonium counterions in organic solvents). Purity verification requires HPLC analysis to quantify impurities like sucrose heptasulfate (relative retention time ~0.6 vs. octasulfate at 1.0) . Stability testing under hygroscopic conditions (-20°C, inert atmosphere) is critical to prevent sulfate loss .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Use quaternary ammonium or phosphonium salts to minimize sulfate fragmentation in positive ion mode .
  • Nuclear Magnetic Resonance (NMR) : Deuterium-induced differential isotope-shift 2D NMR assigns all ¹H/¹³C resonances, confirming complete sulfation and detecting hydrolysis products .

Q. How should in vivo studies be designed to evaluate this compound’s cytoprotective effects?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with ulcer induction (e.g., indomethacin). Control groups should compare against other bismuth salts (subsalicylate, subcitrate) to assess mucosal absorption and cytoprotective pathways (e.g., prostaglandin synthesis, mucus secretion) .

Advanced Research Questions

Q. How can researchers address contradictions in data regarding sulfate ester stability during synthesis and storage?

  • Methodological Answer : Degradation to heptasulfate impurities occurs in aqueous environments. Mitigate by synthesizing non-hygroscopic salts (e.g., triethylammonium) via organic-phase ion exchange and avoiding prolonged storage in water . Validate purity post-synthesis using HPLC with system repeatability tests (RSD ≤2.0% for peak area) .

Q. What experimental factors influence the reproducibility of pharmacological studies on this compound?

  • Methodological Answer : Counterion choice (e.g., ammonium vs. triethylammonium) impacts analytical results (e.g., ESI-MS fragmentation) . Standardize counterion type across studies. For in vitro assays, pre-treat samples with chelating agents to avoid aluminum interference from sucralfate dissociation .

Q. How can conflicting findings on cytoprotective mechanisms be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., prostaglandin E₂ ELISA vs. epidermal growth factor quantification). Use multi-omics approaches (transcriptomics/proteomics) to map pathways and validate via knockout models .

Q. What pharmacokinetic challenges arise when comparing this compound to other bismuth formulations?

  • Methodological Answer : Bismuth absorption varies by salt type (e.g., octasulfate vs. subsalicylate). Use isotope-tracing (e.g., ²⁰⁵Bi) in rat plasma and tissue samples, coupled with ICP-MS, to quantify bioavailability and tissue distribution .

Q. How should clinical trials for sucrose octasulfate–impregnated dressings be structured to ensure robust outcomes?

  • Methodological Answer : Adopt PICOT framework: P opulation (noninfected diabetic foot ulcers), I ntervention (sucrose octasulfate dressings), C omparator (noninteractive dressings), O utcome (healing rate), T ime (8–40 weeks). Use blinded RCTs with endpoint adjudication to reduce bias .

Q. What advanced methods quantify low-abundance impurities in this compound batches?

  • Methodological Answer : High-resolution LC-MS/MS with deuterated internal standards detects heptasulfate impurities (<0.1% threshold). For structural confirmation, deuterium-induced NMR isotope shifts differentiate degradation products from parent compounds .

Propiedades

Número CAS

187264-78-4

Fórmula molecular

C36H42Bi8O105S24

Peso molecular

4596 g/mol

Nombre IUPAC

octabismuth;[(2S,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2,3,5-trisulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/3C12H22O35S8.8Bi/c3*13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;;;;;;;;/h3*4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;;;;;/q;;;8*+3/p-24/t3*4-,5-,6-,7-,8+,9+,10-,11+,12+;;;;;;;;/m111......../s1

Clave InChI

VZKDFRHRTDWUMS-JTSAYTTHSA-A

SMILES

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

SMILES isomérico

C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

SMILES canónico

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

Sinónimos

ismuth sucrose octasulfate
BISOS
potassium sucrose octa sulfate
sucrose octasulfate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.